molecular formula C11H13N3OS B1461785 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1105189-84-1

4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B1461785
CAS No.: 1105189-84-1
M. Wt: 235.31 g/mol
InChI Key: FCFKATHRSRJSBC-UHFFFAOYSA-N
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Description

4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with a thiadiazole ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-furyl hydrazine with carbon disulfide to form 2-furyl-1,3,4-thiadiazole, which is then reacted with piperidine under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl-thiadiazole derivatives, while substitution reactions can introduce various functional groups onto the furan or thiadiazole rings .

Scientific Research Applications

4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

  • 4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine
  • 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]morpholine
  • 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]pyrrolidine

Uniqueness: 4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the presence of both a thiadiazole and a furan ring, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-(furan-2-yl)-5-piperidin-4-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-9(15-7-1)11-14-13-10(16-11)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFKATHRSRJSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 2
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 3
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 4
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 5
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine
Reactant of Route 6
4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine

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